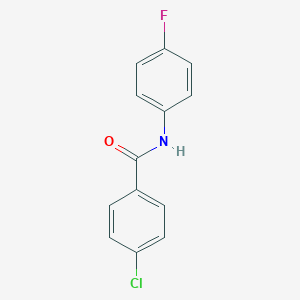

4-chloro-N-(4-fluorophenyl)benzamide

Description

4-Chloro-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the para position of the benzoyl ring and a 4-fluorophenyl group attached to the amide nitrogen. For instance, it has been investigated as a structural analog of Salubrinal, a known inhibitor of GADD34:PP1 complexes involved in cellular stress responses . Additionally, derivatives of this compound have shown cytotoxic and antimicrobial properties, particularly against sulfate-reducing bacteria like Desulfovibrio piger . Its synthesis often involves silylation or condensation reactions with arylamines, enabling further functionalization for diverse applications .

Properties

Molecular Formula |

C13H9ClFNO |

|---|---|

Molecular Weight |

249.67g/mol |

IUPAC Name |

4-chloro-N-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H9ClFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |

InChI Key |

JTQXJHNVKLRTTN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and cytotoxic activities .

- Hydrophilic moieties (e.g., morpholine in AS-4370) improve pharmacokinetic profiles and target specificity .

- Covalent binding motifs (e.g., pyridylsulfone in GSK3787) enable irreversible inhibition of enzymes .

Insights :

- Silylation and isothiocyanate-based routes are common for introducing aromatic substituents .

- Complex pharmacophores (e.g., AS-4370) require multi-step syntheses with regioselective substitutions .

Physical and Spectroscopic Properties

FT-IR spectra of benzamide derivatives show characteristic peaks for C=O (1660–1680 cm⁻¹), N-H (3300–3400 cm⁻¹), and C-S (700–750 cm⁻¹), with shifts depending on substituents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.